In-Depth Technical Guide: 6-Alpha-Methyl-Prednisolone-d4
In-Depth Technical Guide: 6-Alpha-Methyl-Prednisolone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological context of 6-Alpha-Methyl-Prednisolone-d4. This deuterated analog of the potent synthetic glucocorticoid, 6-alpha-methylprednisolone, serves as a valuable internal standard for pharmacokinetic and metabolic studies.
Core Chemical Properties
6-Alpha-Methyl-Prednisolone-d4 is a stable, isotopically labeled form of 6-alpha-methylprednisolone. The inclusion of four deuterium (B1214612) atoms provides a distinct mass difference, making it an ideal internal standard for quantitative analysis by mass spectrometry.
| Property | Value | Source |
| Chemical Name | 6-alpha-Methyl Prednisolone-d4 (Methylprednisolone-d4) | [1] |
| Synonyms | (6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one-1,9,11-d4 | [1] |
| Molecular Formula | C₂₂H₂₆D₄O₅ | [2] |
| Molecular Weight | 378.5 g/mol | [1] |
| CAS Number | Not available for d4 variant; 83-43-2 (unlabelled) | [3] |
| Appearance | White to off-white solid | [4][5] |
| Purity | Typically ≥98% | [1] |
| Storage | Store at -20°C for long-term stability. | [1] |
Solubility Profile (of non-deuterated 6-alpha-Methylprednisolone)
| Solvent | Solubility |
| Chloroform:Methanol (1:1) | 50 mg/mL |
| DMSO | ~20 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
| Ethanol | ~5 mg/mL |
| Water | Practically insoluble |
| Dioxane | Sparingly soluble |
| Methanol | Sparingly soluble |
| Acetone | Slightly soluble |
| Chloroform | Slightly soluble |
| Ether | Very slightly soluble |
Experimental Protocols
Detailed experimental protocols for the specific synthesis and analysis of 6-Alpha-Methyl-Prednisolone-d4 are not publicly available. However, based on established methods for the deuteration of corticosteroids, a generalized workflow can be described.
General Synthesis of Deuterated Corticosteroids
The synthesis of deuterated steroids often involves isotopic exchange reactions or the use of deuterated reagents. A common approach is the reductive deuteration of a suitable precursor.
Objective: To introduce deuterium atoms at stable positions within the 6-alpha-methylprednisolone molecule.
Materials:
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6-alpha-methylprednisolone or a suitable precursor
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Deuterium gas (D₂) or a deuterium source (e.g., NaBD₄)
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Heavy water (D₂O)
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Deuterated solvent (e.g., CH₃COOD)
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Catalyst (e.g., Platinum on alumina, Rhodium on alumina)
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Anhydrous solvents (e.g., THF, Dioxane)
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Reagents for functional group protection and deprotection
Methodology:
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Precursor Preparation: A suitable precursor of 6-alpha-methylprednisolone, potentially with unsaturated bonds at the desired deuteration sites, may be used.
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Catalytic Deuteration: The precursor is dissolved in a deuterated solvent and subjected to a deuterium atmosphere in the presence of a metal catalyst. The reaction is stirred under controlled temperature and pressure until the desired level of deuteration is achieved.
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Purification: The crude product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate the deuterated compound.
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Structure Confirmation: The final product is characterized by mass spectrometry to confirm the incorporation of deuterium and by Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions of the deuterium labels.
Analytical Method for Isotopic Purity Determination
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are the primary techniques for determining the isotopic purity of deuterated compounds.[6]
Objective: To quantify the percentage of 6-Alpha-Methyl-Prednisolone-d4 relative to the unlabeled and partially labeled species.
Instrumentation:
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Gas Chromatograph or Liquid Chromatograph
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Mass Spectrometer (Quadrupole, Time-of-Flight, or Orbitrap)
Methodology:
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Sample Preparation: A known concentration of the deuterated standard is prepared in a suitable solvent.
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Chromatographic Separation: The sample is injected into the chromatograph to separate 6-Alpha-Methyl-Prednisolone-d4 from any potential impurities.
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Mass Spectrometric Analysis: The eluting compound is ionized, and the mass spectrometer is set to monitor the molecular ions of the deuterated (d4), partially deuterated (d1, d2, d3), and unlabeled (d0) species.
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Data Analysis: The isotopic distribution is determined by integrating the peak areas of the respective molecular ions. The isotopic purity is calculated as the percentage of the d4 species relative to the sum of all isotopic species.
Mechanism of Action: Glucocorticoid Receptor Signaling
6-alpha-Methylprednisolone, the parent compound of 6-Alpha-Methyl-Prednisolone-d4, exerts its potent anti-inflammatory and immunosuppressive effects by acting as an agonist for the glucocorticoid receptor (GR). The signaling pathway is a complex process involving both genomic and non-genomic actions.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of the steroid to the cytoplasmic glucocorticoid receptor, leading to the regulation of gene expression.
Caption: Genomic signaling pathway of 6-alpha-methylprednisolone.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and quality control of a deuterated steroid standard like 6-Alpha-Methyl-Prednisolone-d4.
Caption: General workflow for synthesis and analysis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. CN101230084A - Chemical synthesis method of methylprednisolone - Google Patents [patents.google.com]
- 3. esschemco.com [esschemco.com]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
